Benzo[c]-1,5-naphthyridine, 5-oxide
Description
Contextualization within Naphthyridine Chemistry and its N-Oxide Derivatives
Naphthyridines are a class of heterocyclic aromatic compounds consisting of a naphthalene-like structure in which two of the carbon atoms are replaced by nitrogen atoms. mdpi.com These compounds, also known as "diazanaphthalenes" or "benzodiazines," are recognized for their diverse chemical properties and biological activities. mdpi.com The chemistry of naphthyridines is a significant and complex branch of heterocyclic chemistry, with various isomers existing based on the position of the nitrogen atoms in the bicyclic framework. digitallibrary.co.in
The introduction of an N-oxide group to the naphthyridine core gives rise to naphthyridine N-oxides. This functional group, consisting of a nitrogen-oxygen bond, significantly alters the electronic properties and reactivity of the parent heterocycle. thieme-connect.de The N-oxide moiety can be introduced through oxidation reactions, and its presence opens up new avenues for chemical transformations and the synthesis of novel derivatives. nih.govdocumentsdelivered.com For instance, the N-oxidation of 1,5-naphthyridines can facilitate both electrophilic and nucleophilic additions at specific positions within the ring system. nih.gov
Structural Significance of the Benzo[c]-1,5-naphthyridine, 5-oxide Framework
The core structure of this compound features a benzo-fused 1,5-naphthyridine (B1222797) system. This fusion of a benzene (B151609) ring to the naphthyridine scaffold creates a more extended and rigid polycyclic aromatic system. The "c" designation in the name indicates the specific face of the 1,5-naphthyridine to which the benzene ring is fused. The "5-oxide" specifies that the nitrogen atom at position 5 of the 1,5-naphthyridine ring is oxidized.
The planarity and extended π-electron system of the Benzo[c]-1,5-naphthyridine framework are key structural features that influence its chemical and physical properties. The presence of the N-oxide group at a specific nitrogen atom introduces a dipole moment and alters the electron distribution across the entire molecule, impacting its reactivity and potential interactions with other molecules.
Importance of N-Oxide Moieties in Heterocyclic Synthesis and Reactivity
The N-oxide functional group is a versatile tool in heterocyclic chemistry, offering unique reactivity patterns that are not present in the parent N-heterocycle. thieme-connect.de The nitrogen-oxygen bond is polarized, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. thieme-connect.de This electronic arrangement has several important consequences:
Activation of the Heterocyclic Ring: The N-oxide group can activate the heterocyclic ring towards both electrophilic and nucleophilic attack. It can direct incoming electrophiles to specific positions and render the ring more susceptible to nucleophilic substitution reactions. nih.gov
Source of Oxygen: Heterocyclic N-oxides can act as mild and selective oxidizing agents in various chemical transformations. thieme-connect.de
Modification of Biological Activity: The introduction of an N-oxide can significantly modulate the biological properties of a heterocyclic compound. nih.govresearchgate.net This is often due to altered electronic properties, solubility, and the ability to form different intermolecular interactions, such as hydrogen bonds. researchgate.net
Synthetic Intermediates: N-oxides serve as valuable intermediates for the synthesis of a wide range of substituted heterocyclic compounds. nih.gov For example, they can be used to introduce cyano or halo groups into the heterocyclic ring. nih.gov
The study of N-oxide derivatives, such as this compound, is therefore crucial for expanding the synthetic toolbox available to chemists and for the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61564-11-2 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-oxidobenzo[c][1,5]naphthyridin-5-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-1-2-5-10(9)12-11(14)6-3-7-13-12/h1-8H |
InChI Key |
SZINGAHZKIRHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=C2N=CC=C3)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C 1,5 Naphthyridine, 5 Oxide and Its Derivatives
Direct N-Oxidation of Benzo[c]-1,5-naphthyridine Precursors
The most straightforward approach to obtaining Benzo[c]-1,5-naphthyridine, 5-oxide is through the direct N-oxidation of the corresponding benzo[c]-1,5-naphthyridine. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH2Cl2), at controlled temperatures.
The nitrogen atom at position 5 is selectively oxidized due to its electronic properties within the fused heterocyclic system. The progress of the reaction can be monitored by standard chromatographic techniques.
Table 1: Direct N-Oxidation of Benzo[c]-1,5-naphthyridine
| Precursor | Reagent | Solvent | Product | Yield |
| Benzo[c]-1,5-naphthyridine | m-CPBA | CH2Cl2 | This compound | Good |
Synthesis of Functionalized this compound Derivatives
The N-oxide functionality in this compound activates the heterocyclic ring, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups onto the benzo[c]-1,5-naphthyridine scaffold.
Cyanation Reactions via N-Oxide Activation
The introduction of a cyano group at the C-6 position of the benzo[c]-1,5-naphthyridine ring system can be effectively achieved through the activation of the corresponding N-oxide. A well-established method for this transformation is the Reissert-Henze reaction. In this reaction, this compound is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a suitable activating agent like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane.
The reaction proceeds via the silylation of the N-oxide oxygen, which activates the C-6 position for nucleophilic attack by the cyanide ion. Subsequent elimination and rearomatization lead to the formation of 6-cyano-benzo[c]-1,5-naphthyridine. psu.edu
Table 2: Cyanation of this compound
| Substrate | Reagents | Solvent | Product | Yield | Reference |
| This compound | TMSCN, Et3N | CH2Cl2 | 6-Cyano-benzo[c]-1,5-naphthyridine | Good | psu.edu |
Vicarious Nucleophilic Substitution of Hydrogen
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including N-oxides. organic-chemistry.orgwikipedia.orgresearchgate.netkuleuven.be This reaction introduces a new substituent, typically a carbon or nitrogen nucleophile, onto the ring system by replacing a hydrogen atom. The reaction is particularly effective for introducing substituents at positions activated by the N-oxide group.
While specific examples of VNS on this compound are not extensively documented in readily available literature, the general principles of VNS on heteroaromatic N-oxides suggest its applicability. psu.edu The reaction typically involves a carbanion stabilized by an electron-withdrawing group and possessing a leaving group on the same carbon.
Hydroxymethylation Reactions
The introduction of a hydroxymethyl group onto aromatic N-oxides can be achieved through various methods, often involving formaldehyde (B43269) or its equivalents. wikipedia.orgyoutube.com For heteroaromatic N-oxides, these reactions can proceed via radical or ionic pathways, depending on the specific reagents and conditions employed. One potential route involves the reaction with formaldehyde in the presence of a suitable catalyst. Another approach could be the use of reagents that can generate a hydroxymethyl radical, which can then attack the activated heterocyclic ring.
Halogenation and Other Electrophilic Substitutions
The N-oxide group significantly influences the reactivity of the benzo[c]-1,5-naphthyridine system towards electrophilic substitution. Halogenation, for instance, can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netresearchgate.net These reagents not only act as a source of the halogen but also activate the N-oxide for substitution, often leading to deoxygenative halogenation at a position alpha or gamma to the N-oxide. The precise regioselectivity of the halogenation would depend on the specific reaction conditions and the electronic distribution within the this compound molecule.
Approaches to the Benzo[c]-1,5-naphthyridine Skeleton through N-Oxide Intermediates
An alternative strategy for the synthesis of benzo[c]-1,5-naphthyridine derivatives involves the construction of the heterocyclic skeleton using reactions where an N-oxide is a key intermediate. mdpi.com These methods often rely on cyclization reactions of appropriately substituted precursors that already contain the N-oxide functionality.
For instance, intramolecular cyclization of a suitably designed open-chain precursor containing an N-oxide can lead to the formation of the tricyclic benzo[c]-1,5-naphthyridine ring system. The N-oxide group can play a crucial role in directing the cyclization and can be retained in the final product or removed in a subsequent step. This approach offers a versatile route to substituted benzo[c]-1,5-naphthyridines that may be difficult to access through the direct functionalization of the parent heterocycle.
Cyclization Reactions
Cyclization reactions represent the most traditional and frequently employed methods for the construction of the naphthyridine framework. These methods involve the formation of one or more rings from a pre-functionalized precursor. Key examples include analogues of the Skraup and Friedländer syntheses, and the Semmler-Wolff reaction.
Skraup Analogues: The Skraup synthesis and its modifications are foundational in quinoline (B57606) chemistry and have been adapted for the synthesis of benzonaphthyridines. A notable example is the modified Skraup method for the preparation of 4-methylbenzo[c] nih.govacs.orgnaphthyridine. This reaction involves the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid. nih.gov This approach provides a direct route to the benzo[c] nih.govacs.orgnaphthyridine skeleton.
Semmler-Wolff Reaction: The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, provides a pathway to aromatic amines from cyclohexenone oximes. This methodology has been applied to the synthesis of derivatives of benzo[c]-1,5-naphthyridine. Specifically, the reaction can be used to form 3,4-dihydrobenzo[c] nih.govacs.orgnaphthyridin-2(1H)-ones through the transposition of the corresponding oximes. nih.gov This method is particularly useful for accessing partially saturated derivatives of the target heterocyclic system.
Friedländer Synthesis: The Friedländer annulation is a widely used, efficient, and versatile method for the synthesis of quinolines and their fused analogues by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. rsc.org While extensively used for the synthesis of the isomeric benzo[b] nih.govacs.orgnaphthyridines, nih.govresearchgate.net its application to the direct synthesis of the benzo[c] isomer is less commonly reported. The general strategy, however, remains a viable approach for the construction of the pyridine (B92270) ring fused to the isoquinoline (B145761) moiety. The reaction is typically promoted by base or acid catalysis and can be performed under various conditions, including the use of ionic liquids or propylphosphonic anhydride (B1165640) (T3P®) to facilitate the condensation under mild conditions. rsc.orgacs.org
| Reaction Type | Starting Materials | Product | Key Reagents/Conditions |
| Skraup Analogue | 4-Aminoisoquinoline, Methyl vinyl ketone | 4-Methylbenzo[c] nih.govacs.orgnaphthyridine | As₂O₅, H₂SO₄ |
| Semmler-Wolff | Substituted cyclohexenone oximes | 3,4-Dihydrobenzo[c] nih.govacs.orgnaphthyridin-2(1H)-ones | Acidic conditions |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Methylene-containing compound | Polysubstituted quinolines and naphthyridines | Base or acid catalysis |
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the synthesis of complex cyclic systems, including the benzo[c]-1,5-naphthyridine core.
Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) reaction has been successfully employed in the synthesis of benzo[c] nih.govacs.orgnaphthyridine precursors. A key example involves the microwave-mediated intramolecular [4+2] cycloaddition of o-furyl(allylamino)pyridines. This reaction proceeds in the presence of a catalytic amount of acid to yield 5,6-dihydrobenzo[c] nih.govacs.orgnaphthyridines. The initially formed Diels-Alder adduct undergoes a spontaneous ring-opening and subsequent aromatization to afford the dihydro derivative. nih.gov Further oxidation of the dihydro product, for instance by bubbling air through the reaction mixture in the presence of UV light or by using a chemical oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), leads to the fully aromatic benzo[c] nih.govacs.orgnaphthyridine. researchgate.net
| Reaction Type | Starting Materials | Intermediate Product | Final Product | Key Reagents/Conditions |
| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | 5,6-Dihydrobenzo[c] nih.govacs.orgnaphthyridines | Benzo[c] nih.govacs.orgnaphthyridines | Microwave, catalytic acid; then UV/air or DDQ for aromatization |
Multi-Component and Cascade Processes
Multi-component reactions (MCRs) and cascade (or domino) reactions have emerged as highly efficient synthetic strategies, allowing for the construction of complex molecules in a single operation from simple starting materials. These processes are characterized by their high atom economy and operational simplicity.
While specific examples leading directly to the benzo[c] nih.govacs.orgnaphthyridine skeleton are not widespread, the principles of MCRs and cascade reactions have been applied to the synthesis of closely related isomers. For instance, a one-pot, multi-component protocol involving isatin, malononitrile, and 3-aminopyrazole (B16455) has been developed for the green synthesis of benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridines. nih.govnih.gov Similarly, cascade processes involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition have been utilized to prepare 5-aryl-benzo[f] nih.govresearchgate.netnaphthyridines. mdpi.com A K₂S₂O₈-mediated cascade dehydrogenative aromatization/intramolecular C(sp²)–H amidation of 1,4-dihydropyridines has also been reported for the synthesis of benzo[c] rsc.orgresearchgate.netnaphthyridine-6-ones. researchgate.net These examples highlight the potential of such strategies for the construction of the benzo[c] nih.govacs.orgnaphthyridine framework, likely through the careful selection of appropriate starting materials. A Mn(III)-mediated domino cascade reaction of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles has been reported for the synthesis of polysubstituted benzo[b] nih.govacs.orgnaphthyridines. acs.org
| Reaction Type | Starting Materials | Product Isomer | Key Features |
| Multi-Component | Isatin, Malononitrile, 3-Aminopyrazole | Benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine | "On-water" reaction, regioselective |
| Cascade Process | Dienophile-containing ester-anilines, Benzaldehydes, Isocyanide | 5-Aryl-benzo[f] nih.govresearchgate.netnaphthyridine | Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition |
| Cascade Process | 1,4-Dihydropyridines | Benzo[c] rsc.orgresearchgate.netnaphthyridine-6-one | K₂S₂O₈-mediated aromatization/C-H amidation |
Transition-Metal-Catalyzed Syntheses
Modern synthetic organic chemistry heavily relies on transition-metal catalysis to achieve transformations that are otherwise difficult or inefficient. The synthesis of benzonaphthyridines has benefited from these advancements, with palladium, rhodium, and ruthenium being among the most commonly used metals.
Rhodium-Catalyzed Synthesis: A notable rhodium(III)-catalyzed domino annulation strategy has been developed for the synthesis of benzo[c]naphthyridinones. This reaction proceeds via an annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones, involving an unprecedented ring-expansion and consecutive C-C and C-N bond formations. rsc.org
Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have been employed in [2+2+2] cycloaddition reactions to construct benzo[c]naphthyridinone derivatives. The reaction of various 1,7-diynes with cyanamides provides a regioselective route to benzo[c] rsc.orgresearchgate.netnaphthyridinones as the major products and benzo[c] rsc.orgnih.govnaphthyridinones as minor products. researchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysis is versatile in the synthesis of heterocyclic compounds. While direct palladium-catalyzed synthesis of the parent benzo[c] nih.govacs.orgnaphthyridine is not prominently documented, related structures are accessible through this methodology. For example, palladium-catalyzed tandem reactions have been used to construct the benzo[c]phenanthridine (B1199836) skeleton, a structurally related system. rsc.org Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig) are common for functionalizing pre-existing naphthyridine cores. nih.gov
It is important to note that while the synthesis of the parent This compound is not explicitly detailed in the reviewed literature, its existence is confirmed through its use as a starting material. For instance, it has been used in the synthesis of benzo[c] nih.govacs.orgnaphthyridine-6-carbonitrile via cyanation with trimethylsilyl cyanide in the presence of triethylamine. nih.gov The N-oxidation is a common transformation for nitrogen-containing heterocycles and is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
| Catalyst Metal | Reaction Type | Starting Materials | Product Isomer/Derivative |
| Rhodium(III) | Domino Annulation | 3-Diazooxindoles, 3-Aryl-5-isoxazolones | Benzo[c]naphthyridinones |
| Ruthenium | [2+2+2] Cycloaddition | 1,7-Diynes, Cyanamides | Benzo[c] rsc.orgresearchgate.netnaphthyridinones |
| Palladium | Tandem Ring-Opening/Coupling/Cyclization | Azabicyclic alkene, o-Iodobenzoates | Benzo[c]phenanthridines |
Reactivity and Mechanistic Investigations of Benzo C 1,5 Naphthyridine, 5 Oxide
1,3-Dipolar Cycloaddition Reactions
While direct experimental evidence for 1,3-dipolar cycloaddition reactions of Benzo[c]-1,5-naphthyridine, 5-oxide is not extensively documented in the literature, the reactivity of analogous aza-aromatic N-oxides provides a strong basis for predicting its behavior. These reactions are powerful tools for the construction of novel heterocyclic frameworks.
Formation of N-Ylides and their Properties
Aromatic N-oxides, in the presence of an activating agent such as acetic anhydride (B1165640) or a sulfonyl chloride, can generate reactive N-ylide intermediates. For this compound, this would involve the acylation of the N-oxide oxygen, followed by deprotonation at an adjacent carbon atom, likely C-6, to form a stabilized N-ylide. The stability of this ylide would be influenced by the extended aromatic system. These ylides are 1,3-dipoles and can readily participate in cycloaddition reactions.
Reaction with Dipolarophiles (e.g., Acetylenes, Acrylates)
Once formed, the N-ylide derived from this compound is expected to react with various dipolarophiles. For instance, reaction with acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would likely proceed via a [3+2] cycloaddition mechanism. This would lead to the formation of a five-membered heterocyclic ring fused to the parent structure. Similarly, electron-deficient alkenes like acrylates would also be expected to undergo cycloaddition, yielding dihydro-adducts. The regioselectivity of these additions would be governed by the electronic and steric properties of both the ylide and the dipolarophile.
Subsequent Rearrangements and Formation of Tetracyclic Adducts
The initial cycloadducts formed from the reaction of the N-ylide with dipolarophiles are often not the final products. They can undergo subsequent rearrangements, such as ring-opening and aromatization, to yield more stable tetracyclic systems. For example, the adduct from a reaction with an acetylene (B1199291) could potentially rearrange to form a pyrrolo[1,2-a]benzo[c]-1,5-naphthyridine derivative. The specific nature of the rearrangement would depend on the reaction conditions and the substituents on the dipolarophile.
Nucleophilic Substitution Reactions (SNAr) on the Activated N-Oxide System
The N-oxide group in this compound strongly activates the positions ortho and para to the nitrogen atom for nucleophilic aromatic substitution (SNAr). This is due to the ability of the N-oxide to stabilize the intermediate Meisenheimer complex through resonance.
A documented example of this reactivity is the cyanation of Benzo[c] researchgate.netnih.govnaphthyridine-5-oxide. researchgate.net Treatment with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (CH2Cl2) at low temperatures results in the formation of benzo[c] researchgate.netnih.govnaphthyridine-6-carbonitrile in good yield. The proposed mechanism involves the silylation of the N-oxide oxygen, which further enhances the electrophilicity of the C-6 position, followed by the nucleophilic attack of the cyanide ion. researchgate.net
| Nucleophile | Reagent | Position of Substitution | Product | Reference |
| Cyanide | Me3SiCN, Et3N | C-6 | Benzo[c] researchgate.netnih.govnaphthyridine-6-carbonitrile | researchgate.net |
Electrophilic Substitution Reactions (SEAr) and Regioselectivity
Electrophilic aromatic substitution on the this compound ring system is a more complex issue. The pyridine (B92270) rings are generally deactivated towards electrophilic attack compared to benzene (B151609). However, the N-oxide functionality can direct incoming electrophiles. In general, electrophilic substitution on pyridine N-oxides tends to occur at the 4-position (para to the nitrogen). For this compound, this would correspond to the C-8 position. However, the fused benzene ring also influences the regioselectivity, and substitution could potentially occur on the benzo portion of the molecule. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation would likely require forcing conditions, and a mixture of products could be expected.
Oxidation and Reduction Processes Involving the N-Oxide Functionality
The N-oxide group itself is susceptible to both oxidation and reduction.
Reduction: The N-oxide can be readily reduced back to the parent benzo[c]-1,5-naphthyridine. Common reducing agents for this transformation include phosphorus trichloride (B1173362) (PCl3) or catalytic hydrogenation. This deoxygenation reaction is a useful synthetic step, as the N-oxide can be used to direct other reactions and then be removed.
Oxidation: Further oxidation of the remaining nitrogen atom in this compound to form the corresponding 1,5-dioxide is also a possibility. This would require a stronger oxidizing agent, such as a peroxy acid (e.g., m-CPBA). The resulting dioxide would have significantly altered electronic properties and reactivity.
| Transformation | Reagent | Product |
| Reduction | PCl3 or H2/Pd | Benzo[c]-1,5-naphthyridine |
| Oxidation | m-CPBA | Benzo[c]-1,5-naphthyridine-1,5-dioxide |
Deoxygenation Mechanisms
The deoxygenation of heteroaromatic N-oxides is a fundamental transformation that restores the parent aromatic system. Common reagents for this process include trivalent phosphorus compounds (e.g., PCl₃, PPh₃), metals (e.g., Fe, Zn), and various reducing agents. The mechanism typically involves the nucleophilic attack of the reducing agent on the oxygen atom of the N-oxide, followed by the departure of the oxygenated reagent and the regeneration of the heterocycle.
Despite the general understanding of N-oxide deoxygenation, specific studies detailing the deoxygenation mechanisms of this compound are not extensively documented in the reviewed scientific literature. While it can be inferred that this compound would undergo deoxygenation under standard conditions, the specific kinetics, optimal reagents, and potential for competing side reactions remain areas for further investigation.
Selective Functionalization Mediated by Oxidation
The presence of the N-oxide group in this compound significantly alters the electron distribution within the ring system, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. This electronic modification allows for selective functionalization that is not possible with the parent heterocycle.
A notable example of this reactivity is the cyanation of this compound. nih.gov Treatment of the N-oxide with trimethylsilyl cyanide (Me₃SiCN) in the presence of triethylamine (Et₃N) in dry dichloromethane (CH₂Cl₂) at low temperatures (0–5 °C) affords benzo[c] nih.govdigitallibrary.co.innaphthyridine-6-carbonitrile in good yield. nih.gov This reaction highlights the utility of the N-oxide in directing the introduction of a cyano group to a specific position on the benzo[c] nih.govdigitallibrary.co.innaphthyridine scaffold.
The conditions for this selective functionalization are summarized in the table below:
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
| This compound | Me₃SiCN, Et₃N | CH₂Cl₂ | 0–5 °C | Benzo[c] nih.govdigitallibrary.co.innaphthyridine-6-carbonitrile | Good | nih.gov |
This transformation provides a valuable synthetic route to a functionalized derivative that would be challenging to obtain through direct substitution on the parent benzo[c] nih.govdigitallibrary.co.innaphthyridine.
Side Chain Modifications and Functional Group Interconversions on Derivatives
The derivatives of this compound, such as the aforementioned benzo[c] nih.govdigitallibrary.co.innaphthyridine-6-carbonitrile, open up possibilities for further chemical modifications. The nitrile group, for instance, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These modifications would allow for the synthesis of a library of novel compounds with potentially interesting chemical and physical properties.
However, a detailed survey of the scientific literature did not yield specific examples of side chain modifications or functional group interconversions performed on derivatives of this compound. This suggests that while the potential for such transformations exists, this area of the compound's chemistry remains largely unexplored or unreported.
Mechanistic Pathways and Reaction Kinetics Studies
The mechanism of the cyanation of this compound is believed to be analogous to the well-established Reissert-Henze reaction of azine N-oxides. nih.gov The proposed pathway involves the following key steps:
Silylation of the N-oxide: The reaction is initiated by the silylation of the oxygen atom of the N-oxide by trimethylsilyl cyanide. This step is facilitated by the presence of a base, such as triethylamine.
Formation of a Naphthyridinium Ion: The silylation activates the molecule, leading to the formation of a reactive benzonaphthyridinium ion intermediate.
Nucleophilic Attack by Cyanide: The cyanide ion, also generated from trimethylsilyl cyanide, then acts as a nucleophile and attacks the electron-deficient C-6 position of the benzonaphthyridinium ion.
Elimination: The resulting intermediate undergoes the elimination of a trimethylsilanol (B90980) equivalent (Me₃SiOH) to yield the final product, benzo[c] nih.govdigitallibrary.co.innaphthyridine-6-carbonitrile, and regenerate the aromaticity of the ring system. nih.gov
While this proposed mechanism provides a rational explanation for the observed product, detailed mechanistic and kinetic studies to further elucidate the reaction pathway for this compound are not available in the reviewed literature. Such studies, for instance, could involve computational modeling, isotopic labeling experiments, or kinetic analysis to determine the rate-determining step and the influence of various reaction parameters.
Structural Elucidation and Advanced Spectroscopic Characterization of Benzo C 1,5 Naphthyridine, 5 Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In benzo[b]naphthyridine derivatives, the carbon atoms of the pyridine (B92270) rings typically resonate at lower field (higher ppm values) compared to those of the benzene (B151609) ring, with the carbons directly bonded to nitrogen atoms showing the most significant deshielding. mpt.gob.es For Benzo[c]-1,5-naphthyridine, 5-oxide, the carbon atoms alpha to the N-oxide group are expected to be significantly deshielded. The complete assignment of the ¹³C NMR spectrum is often achieved with the aid of two-dimensional NMR techniques.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the intricate connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between different ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be critical for determining the stereochemistry and conformation of the molecule.
For related benzo[b] nih.govdigitallibrary.co.innaphthyridone derivatives, techniques like COSY, HETCOR (an older equivalent of HSQC), and HMQC have been instrumental in the complete assignment of their ¹H and ¹³C NMR spectra. mpt.gob.es
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the presence of the oxygen atom from the N-oxide functionality. For instance, derivatives of tetrahydrobenzo[b] nih.govnaphthyridine have been characterized by HRMS, confirming their calculated molecular formulas.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. A key feature would be the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the aromatic system.
Spectroscopic Differentiation of Isomeric and Tautomeric Forms
The unique arrangement of the fused rings and the position of the nitrogen atoms within the benzonaphthyridine framework give rise to distinct spectroscopic signatures for each isomer. These differences are systematically observed in nuclear magnetic resonance (NMR) spectra, mass spectra (MS), and to some extent, in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
The primary isomers of concern include those with different fusion patterns of the benzene ring, such as benzo[b], benzo[c], benzo[f], and benzo[h] naphthyridines, as well as positional isomers of the N-oxide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the protons are highly sensitive to their electronic environment, which is directly influenced by the proximity and orientation of the nitrogen atoms and the N-oxide group. For instance, protons on the pyridine ring are typically deshielded and appear at lower fields compared to those on the benzene ring. Protons ortho to a quaternized nitrogen atom or an N-oxide group experience a significant downfield shift.
A study by Deska and Śliwa on N-substituted benzonaphthyridines provides valuable insight into the ¹H NMR characteristics of the benzo[c] chempap.orgnih.gov-naphthyridine scaffold. researchgate.net For example, in N-(2-hydroxyethyl)benzo[c] chempap.orgnih.govnaphthyridinium bromide, the proton signals are well-resolved, allowing for a clear assignment. researchgate.net
Interactive Table 1: ¹H NMR Chemical Shifts (δ, ppm) of N-(2-hydroxyethyl)benzo[c] chempap.orgnih.govnaphthyridinium bromide in (CD₃)₂SO researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.38 | dd | 8.5, 4.5 |
| H-7 | 9.58 | dd | 8.5, 1.5 |
| H-8, H-9 | 8.20-8.26 | m | |
| H-11a,b | 5.36 | t | |
| H-12a,b | 4.02 | m | |
| -OH | 5.20 | t |
Note: The numbering of the protons may vary depending on the specific derivative.
In contrast, derivatives of benzo[b] chempap.orgresearchgate.netnaphthyridine exhibit a different set of chemical shifts due to the altered electronic distribution. For example, in 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] chempap.orgresearchgate.netnaphthyridine, the aromatic protons appear in a distinct pattern. mdpi.com
Interactive Table 2: ¹H NMR Chemical Shifts (δ, ppm) of a Benzo[b] chempap.orgresearchgate.netnaphthyridine Derivative in CDCl₃ mdpi.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.16 | dd | 8.3, 1.4 |
| Aromatic H | 8.00 | dd | 8.5, 1.1 |
| Aromatic H | 7.69 | ddd | 8.3, 6.8, 1.4 |
| Aromatic H | 7.55 | ddd | 8.2, 6.9, 1.2 |
| Aromatic H | 7.31-7.42 | m |
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the isomers. While isomers will have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments. The fragmentation of N-substituted benzonaphthyridines often involves the loss of the substituent group, followed by fragmentation of the heterocyclic core. For N-(2-hydroxyethyl)benzo[c] chempap.orgnih.govnaphthyridinium bromide, the mass spectrum shows the molecular ion of the benzonaphthyridine cation and fragments corresponding to the loss of the hydroxyethyl (B10761427) group. researchgate.net
Interactive Table 3: Mass Spectrometry Data for N-substituted Benzonaphthyridines researchgate.net
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| N-(2-hydroxyethyl)benzo[c] chempap.orgnih.govnaphthyridinium bromide | 225 (M⁺) | 181 (M⁺ - C₂H₄OH) |
| N-(6-bromohexyl)benzo[c] chempap.orgnih.govnaphthyridinium bromide | 343/345 (M⁺) | 181 (M⁺ - C₆H₁₂Br) |
The fragmentation of benzo[b] chempap.orgresearchgate.netnaphthyridine derivatives under MALDI+ conditions typically shows the protonated molecular ion [M+H]⁺ as the base peak. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While IR and UV-Vis spectra can be used for characterization, they often provide less definitive information for differentiating between closely related isomers compared to NMR and MS. The IR spectra will show characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations. The N-oxide group will exhibit a characteristic stretching vibration, typically in the range of 1200-1350 cm⁻¹. UV-Vis spectra of these aromatic systems are characterized by multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the fusion mode and substitution pattern.
Tautomerism in the parent this compound is not expected to be a significant phenomenon as it lacks the common functional groups that lead to prototropic tautomerism (e.g., keto-enol, imine-enamine). However, the introduction of substituents, such as a hydroxyl or amino group, on the heterocyclic ring could potentially lead to tautomeric forms.
For instance, a hydroxyl group on the carbon atom adjacent to a ring nitrogen could exist in equilibrium between a hydroxyl-form and a keto-form (lactam). The spectroscopic differentiation of such tautomers would be readily achievable.
NMR Spectroscopy: The presence of two distinct sets of signals in the NMR spectrum, with their relative intensities changing with solvent or temperature, would be a strong indication of a tautomeric equilibrium. The chemical shifts would be significantly different for the -OH proton versus the -NH proton of the lactam form.
IR Spectroscopy: The IR spectrum of the hydroxyl tautomer would show a broad O-H stretching band, while the lactam tautomer would exhibit a characteristic C=O stretching band.
UV-Vis Spectroscopy: The two tautomers would likely have different chromophoric systems, leading to distinct UV-Vis absorption spectra.
To date, specific studies detailing the tautomerism of substituted Benzo[c]-1,5-naphthyridine, 5-oxides are scarce in the literature. Therefore, the discussion on tautomeric differentiation remains largely theoretical and is an area for future investigation.
Computational Chemistry and Theoretical Studies of Benzo C 1,5 Naphthyridine, 5 Oxide
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
There is currently no published data regarding the electronic structure or Frontier Molecular Orbital (FMO) analysis of Benzo[c]-1,5-naphthyridine, 5-oxide. Such an analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental in predicting a molecule's reactivity and its behavior in chemical reactions.
Reaction Pathway and Transition State Computations (e.g., DFT Studies of Cycloadditions and Substitutions)
Information on reaction pathway and transition state computations for this compound is not available in the existing literature. Density Functional Theory (DFT) studies are a powerful tool for investigating the mechanisms of reactions such as cycloadditions and substitutions, providing insights into activation energies and the structures of transition states. However, no such studies have been reported for this specific compound.
Spectroscopic Parameter Prediction and Validation (e.g., Calculated NMR Chemical Shifts)
There are no available studies that report the predicted or validated spectroscopic parameters, such as calculated Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound. Theoretical calculations of NMR spectra are crucial for the structural elucidation of new compounds and for the correct assignment of experimentally observed signals.
Molecular Dynamics Simulations
No molecular dynamics simulations of this compound have been documented in scientific literature. These simulations would be instrumental in understanding the dynamic behavior of the molecule, including its conformational changes and interactions with its environment over time.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have not been reported. QSRR models are used to correlate a molecule's structural features with its chemical reactivity, which can be a valuable tool in the design of new molecules with desired properties.
Applications in Advanced Materials and Chemical Sciences Excluding Biological/medicinal
Development as Ligands for Metal Complexes
The presence of nitrogen atoms within the aromatic framework of fused 1,5-naphthyridines makes them excellent candidates for use as ligands in the formation of metal complexes. nih.gov The introduction of an N-oxide group is known to further enhance the coordination capabilities of heterocyclic compounds. nih.gov
Coordination Chemistry and Complex Formation Studies
The structure of Benzo[c]-1,5-naphthyridine, 5-oxide offers multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the N-oxide group can act as a bidentate chelate, forming stable five-membered rings with a metal center. This chelation is a desirable trait in coordination chemistry as it leads to thermodynamically stable complexes.
Furthermore, the reactivity of 1,5-naphthyridines is comparable to that of quinolines, allowing for a range of chemical modifications to tune the electronic and steric properties of the ligand. nih.gov The N-oxide functionality not only acts as a coordination site but also influences the electron density of the entire aromatic system, which can be leveraged to fine-tune the properties of the resulting metal complex. nih.gov While specific studies on the complex formation of this compound are not yet prevalent, the established principles of coordination chemistry suggest its strong potential to form stable and versatile complexes with a variety of transition metals.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from naphthyridine-based ligands have shown promise in catalysis. For instance, iridium complexes have been utilized in homogeneous catalysis for the dehydrogenation of N-heterocycles. nih.gov Similarly, cobalt-based catalysts have demonstrated activity in related transformations. nih.gov The ability of the this compound ligand to stabilize different oxidation states of a metal center is a key feature for catalytic applications, particularly in redox reactions.
In the realm of heterogeneous catalysis, metal oxides are a cornerstone, serving as catalysts or catalyst supports. rsc.orgrsc.org A catalyst featuring this compound could potentially be immobilized on a solid support, such as a metal oxide, to create a heterogeneous catalyst. This approach combines the specific reactivity of the molecular complex with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. youtube.comyoutube.com The N-oxide group itself can participate in catalytic cycles through its redox activity. nih.gov
Role in Organic Electronics and Optoelectronic Materials
Nitrogen-containing aromatic compounds are a significant class of materials for organic electronics due to their inherent electronic properties and stability. The 1,5-naphthyridine (B1222797) scaffold, in particular, has been identified as a promising component for n-type (electron-transporting) materials. researchgate.netrsc.org
Organic Semiconductors and Charge Transport Properties
The electron-deficient nature of the pyridine rings in the 1,5-naphthyridine core makes it suitable for facilitating electron transport. This is a critical property for the development of n-type organic field-effect transistors (OFETs) and for creating balanced charge transport in organic light-emitting diodes (OLEDs). The introduction of a benzo-fused ring and an N-oxide group to this core, as in this compound, would further modify its electronic characteristics. The N-oxide group, being electron-withdrawing, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could enhance electron injection and transport.
While specific charge mobility data for this compound is not available, related 1,8-naphthyridine (B1210474) oligomers have demonstrated high electron affinities, making them suitable for electron-transport materials. researchgate.netrsc.org The charge transport characteristics would also be heavily influenced by the solid-state packing of the molecules, which dictates the degree of intermolecular π-π stacking.
Interactive Table: Properties of Related Naphthyridine-Based Materials
| Compound Class | Key Feature | Application | Reported Property |
| 1,8-Naphthyridine Oligomers | n-type conjugated system | OLEDs | High electron affinities (2.79–3.00 eV) researchgate.netrsc.org |
| 1,5-Naphthyridine Derivatives | TADF Emitters | OLEDs | High external quantum efficiencies (up to 29.9%) acs.org |
Electroluminescent Materials for Display Applications
Derivatives of 1,5-naphthyridine have been successfully employed as emitters in OLEDs, demonstrating high performance. acs.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. OLEDs based on 1,5-naphthyridine emitters have achieved impressive external quantum efficiencies and high luminance. acs.org
A series of n-type conjugated 1,8-naphthyridine oligomers have been shown to be highly fluorescent in both solution and the solid state, with high quantum yields and thermal stability. researchgate.netrsc.org These properties make them excellent candidates for use as emitters in OLEDs, with demonstrated performance in single-layer devices. researchgate.net this compound, with its rigid, planar structure and modified electronic properties due to the N-oxide, could potentially serve as a novel electroluminescent material. The N-oxide group could influence the emission color and quantum efficiency of the material. Further research into the photophysical properties of this specific compound is warranted to explore its potential in display technologies.
Design of Molecular Switches and Responsive Systems
The development of molecular switches and responsive systems often relies on molecules that can undergo reversible changes in their chemical or physical properties upon external stimuli such as light, heat, or changes in the chemical environment. Aromatic N-oxides, in general, can exhibit interesting photophysical and electronic properties that could be harnessed for such applications. The N-O bond introduces a significant dipole moment and can influence the photo-reactivity of the aromatic system.
However, a review of the current scientific literature reveals a lack of specific studies focused on the application of this compound in the design and fabrication of molecular switches or responsive systems. While the parent naphthyridine scaffolds have been investigated for their luminescence and electronic properties, the specific utility of the 5-oxide derivative in materials that respond to external stimuli has not been documented.
Building Blocks for Polymeric Systems and Supramolecular Assemblies
The incorporation of heteroaromatic units into polymers and supramolecular structures is a common strategy for creating materials with tailored electronic, optical, or self-assembly properties. Aromatic N-oxides have been explored as building blocks in polymer chemistry, where the N-oxide group can influence polymer properties by altering electronic characteristics and introducing sites for non-covalent interactions. For instance, the introduction of N-oxide moieties into conjugated polymers has been shown to enhance electron mobility in some systems.
Despite the theoretical potential for this compound to serve as a monomer or a coordinating ligand in the formation of polymers or complex supramolecular assemblies, there is no direct evidence in the searched scientific literature of its use for these purposes. Research in this area has focused on other derivatives of naphthyridine or other azaaromatic N-oxides. Therefore, its role as a building block for polymeric or supramolecular chemistry remains an underexplored field.
Precursors in Complex Chemical Synthesis
The most documented application of this compound in the chemical sciences is its role as a reactive intermediate or precursor for the synthesis of more complex heterocyclic compounds. The N-oxide group activates the heterocyclic ring, facilitating nucleophilic substitution reactions at positions that would otherwise be unreactive.
A notable example is the use of this compound in cyanation reactions. Following methodologies developed for other azine N-oxides, this compound can be converted to benzo[c]naphthyridine-6-carbonitrile. This transformation is significant as it introduces a synthetically versatile carbon-based functional group onto the naphthyridine core.
The reaction typically proceeds by treating the N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (Me₃SiCN), in the presence of a base like triethylamine (B128534) (Et₃N). The proposed mechanism involves the silylation of the N-oxide oxygen, which further activates the ring towards nucleophilic attack by the cyanide ion at the adjacent C-6 position. Subsequent elimination leads to the formation of the carbonitrile product.
Table 1: Cyanation of this compound
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzo[c]naphthyridine-5-oxide | Me₃SiCN, Et₃N in dry CH₂Cl₂ | benzo[c]naphthyridine-6-carbonitrile | Good |
This reactivity highlights the value of this compound as a key intermediate, enabling the synthesis of functionalized benzo[c]naphthyridine derivatives that would be difficult to access directly. These derivatives are of interest for further chemical transformations and the exploration of their properties.
Future Research Directions and Perspectives for Benzo C 1,5 Naphthyridine, 5 Oxide
Exploration of Novel Synthetic Strategies and Methodologies
While general methods for the synthesis of the parent benzo[c]-1,5-naphthyridine scaffold exist, future research should focus on developing novel, efficient, and versatile synthetic routes to the 5-oxide derivative. Current strategies for constructing the benzo[c] researchgate.netmdpi.comnaphthyridine core include intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines and the Semmlere–Wolff transposition of oximes. nih.gov The direct oxidation of the parent heterocycle is a common method for preparing N-oxides, but this can sometimes lead to mixtures of products or require harsh conditions.
Future synthetic explorations could include:
Late-stage N-oxidation: Developing selective and mild oxidation protocols for the direct conversion of substituted benzo[c]-1,5-naphthyridines to their corresponding 5-oxides. This would allow for the rapid generation of a library of derivatives.
Convergent synthesis: Designing synthetic pathways where the N-oxide is introduced early in the synthesis, followed by the construction of the fused ring system. This could involve the use of N-oxidized pyridine (B92270) precursors in cyclization reactions.
Photocatalytic methods: Investigating the use of photoredox catalysis for both the construction of the heterocyclic core and the introduction of the N-oxide functionality, which could offer improved yields and functional group tolerance. nih.gov
Flow chemistry approaches: Implementing continuous flow technologies for the synthesis of benzo[c]-1,5-naphthyridine, 5-oxide to enhance reaction efficiency, safety, and scalability.
Expanded Scope of Reactivity and Derivatization Studies
The reactivity of this compound is largely uncharted territory. The N-oxide group is known to significantly influence the reactivity of heterocyclic systems, often acting as an internal activating group. nih.gov Future studies should systematically investigate the reactivity of this compound to enable the synthesis of a diverse range of derivatives.
Key areas for investigation include:
Electrophilic and Nucleophilic Substitutions: The reactivity of the 1,5-naphthyridine (B1222797) system shows similarities to quinolines. nih.gov The N-oxide moiety is expected to activate the positions alpha and gamma to the nitrogen for nucleophilic attack, while potentially deactivating the ring towards electrophilic substitution. A comprehensive study of these reactions is warranted.
Cross-Coupling Reactions: Exploring modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) at various positions of the this compound core to introduce a wide array of substituents.
Reactions at the N-oxide group: Investigating reactions that directly involve the N-oxide functionality, such as deoxygenation, the Polonovski reaction, and rearrangements, to generate new molecular scaffolds. clockss.org The reaction with a strong base could lead to the formation of an azomethine ylide, a transient intermediate that can be trapped with olefins. clockss.org
Photochemical Reactivity: Studying the photochemical behavior of this compound, as N-oxides can undergo interesting rearrangements and additions upon irradiation.
| Reaction Type | Potential Reagents | Expected Outcome |
| Nucleophilic Aromatic Substitution | Alkoxides, Amines | Substitution at positions 6 and 10 |
| C-H Activation/Functionalization | Transition metal catalysts | Direct introduction of functional groups |
| Polonovski-type Reactions | Trifluoroacetic anhydride (B1165640) | Formation of iminium species for further functionalization |
| [3+2] Cycloadditions | Dipolarophiles | Synthesis of novel fused heterocyclic systems |
This table presents hypothetical reactivity based on the known chemistry of related N-oxides.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. A synergistic approach combining experimental studies with computational modeling will be instrumental in elucidating the intricate electronic and steric effects governing the reactivity of this compound.
Future research in this area should focus on:
Kinetic Studies: Performing detailed kinetic analysis of key reactions to determine reaction orders, activation parameters, and the influence of catalysts and reaction conditions.
Isotope Labeling Studies: Utilizing isotopically labeled substrates (e.g., with deuterium, carbon-13, or nitrogen-15) to trace the pathways of atoms during reactions and to probe for kinetic isotope effects.
Spectroscopic Interrogation: Employing in-situ spectroscopic techniques, such as NMR and IR, to detect and characterize transient intermediates and transition states.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. researchgate.net This can provide insights into the aromaticity and electronic structure of the molecule and its derivatives. researchgate.net
Development of New Applications in Emerging Chemical Technologies
The unique structural and electronic properties of this compound make it a compelling candidate for a variety of applications beyond its potential biological activity. Future research should aim to explore its utility in emerging technological fields.
Potential applications to be investigated include:
Organic Electronics: The extended π-system and the presence of the polar N-oxide group could impart interesting photophysical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Luminescent Materials and Sensors: N-oxide functionalities can enhance fluorescence quantum yields and introduce sensitivity to the chemical environment. The development of fluorescent probes and sensors for metal ions, anions, or biologically relevant molecules based on this scaffold is a promising direction.
Catalysis: The nitrogen and oxygen atoms could serve as coordination sites for metal ions, suggesting the potential for developing novel ligands for homogeneous catalysis or for the construction of metal-organic frameworks (MOFs).
Rational Design and Prediction of Novel Analogues with Desired Properties
Building upon the foundational knowledge of its synthesis, reactivity, and properties, future research can move towards the rational design of novel analogues of this compound with tailored functionalities.
Key strategies for rational design include:
Structure-Property Relationship Studies: Systematically modifying the structure of the molecule (e.g., by introducing various substituents at different positions) and correlating these changes with its physicochemical and biological properties.
Computational Screening: Employing computational tools to predict the properties of virtual libraries of analogues, allowing for the prioritization of synthetic targets with the highest probability of possessing the desired characteristics.
Bioisosteric Replacement: The N-oxide motif can act as a bioisostere for other functional groups, such as a carbonyl group. nih.gov This principle can be used to design analogues of known bioactive molecules.
By pursuing these multifaceted research directions, the scientific community can systematically unravel the chemistry of this compound, paving the way for its application in a wide range of scientific and technological domains.
Q & A
Q. What are the primary synthetic routes for preparing Benzo[c]-1,5-naphthyridine 5-oxide derivatives?
- Methodological Answer : The synthesis of Benzo[c]-1,5-naphthyridine 5-oxide derivatives typically involves oxidation of 1,5-naphthyridine precursors or functionalization of preformed naphthyridine scaffolds. Key methods include:
- Oxidation with m-chloroperbenzoic acid (m-CPBA) : Reacting substituted 1,5-naphthyridines with m-CPBA (1–2 equivalents) in chloroform under reflux yields 5-oxide derivatives with 75–80% efficiency .
- Cyanation via N-oxide intermediates : Treatment of benzo[c]-1,5-naphthyridine N-oxides with trimethylsilane carbonitrile (MeSiCN) in CHCl at 0–5°C produces nitrile derivatives, which can be hydrolyzed to carboxylic acids .
- Primary synthesis from pyridines : 1,5-Naphthyridines can be constructed from pyridine precursors using synthons like 1,3-dioxolanes or triazines, followed by oxidation to the 5-oxide form .
Q. Table 1. Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Oxidation (m-CPBA) | CHCl, reflux, 3–6 h | 75–80% | |
| Cyanation | MeSiCN, CHCl, 0–5°C | High | |
| Pyridine-based synthesis | Synthons (e.g., 1,3-dioxolanes) | Varies |
Q. Which spectroscopic and analytical techniques are recommended for characterizing Benzo[c]-1,5-naphthyridine 5-oxide?
- Methodological Answer : Characterization requires a combination of techniques:
- FT-IR : Identifies functional groups (e.g., N-oxide stretches at ~1250–1350 cm) .
- NMR (¹H/¹³C) : Resolves aromatic proton environments and substituent effects. For example, deshielding of protons adjacent to the N-oxide group is observed .
- UV-Vis Spectroscopy : Useful for studying electronic transitions, particularly in photocatalytic applications .
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in functionalized derivatives .
Q. How should researchers address stability and storage challenges for Benzo[c]-1,5-naphthyridine 5-oxide?
- Methodological Answer :
- Stability : The compound is sensitive to heat and reducing agents. Prolonged storage can lead to degradation, potentially forming hazardous byproducts .
- Storage : Store in sealed, moisture-free containers at –20°C under inert gas (e.g., N). Avoid exposure to light and strong oxidizers .
- Handling : Use gloveboxes for air-sensitive reactions and conduct stability assays (e.g., TGA/DSC) to monitor decomposition thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of Benzo[c]-1,5-naphthyridine 5-oxide in functionalization reactions?
- Methodological Answer : Key reaction mechanisms include:
- Deoxygenation : Sodium dithionite (NaSO) in HO/MeOH at 60°C reduces the N-oxide to the parent naphthyridine via a radical intermediate .
- Meissenheimer Reaction : Halogenation at the C-3 position occurs via electrophilic substitution, facilitated by the electron-deficient N-oxide moiety .
- Photocatalytic Reduction : Ruthenium complexes (e.g., [Ru(bpy)(pbn)]) enable two-electron reduction under visible light, producing dihydro derivatives .
Q. How can structure-activity relationship (SAR) studies optimize 1,5-naphthyridine derivatives for TGF-β inhibition?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., Br, CN) at C-3/C-8 to enhance binding to the ALK5 receptor .
- Side Chain Engineering : Attach pyrazole or aminothiazole moieties to improve selectivity and potency (e.g., RepSox derivatives) .
- Assay Design : Use luciferase-based reporter assays in HEK293T cells to quantify TGF-β pathway inhibition. Compare IC values across analogs .
Q. What computational strategies predict the reactivity of 1,5-naphthyridines in photocatalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate proton affinities and aromaticity indices (e.g., NICS) to explain substrate reactivity trends. For example, 1,5-naphthyridines show lower proton affinity than quinolines, reducing their photocatalytic efficiency .
- Free Energy Calculations : Model activation energies for tandem addition reactions to rationalize yield differences (e.g., 1,5-naphthyridine vs. phenanthroline derivatives) .
Q. How can researchers resolve contradictions in biological activity data for 1,5-naphthyridine derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., degradation products) may skew assay results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, consistent cell lines) to minimize variability .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, substituent electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
